molecular formula C12H22O2 B1247916 (Z)-3-dodecenoic acid

(Z)-3-dodecenoic acid

Cat. No. B1247916
M. Wt: 198.3 g/mol
InChI Key: XZJZNZATFHOMSJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3-dodecenoic acid is the cis-isomer of 3-dodecenoic acid

Scientific Research Applications

1. Role in Insect Pheromones and Biosynthesis
(Z)-3-dodecenoic acid has been identified as a significant component in the sex pheromone gland of insects like Gastropacha quercifolia. Research has shown that compounds like (Z)-5-dodecenol and (Z)-5-dodecenal, derived from (Z)-3-dodecenoic acid, evoke strong responses in insects, indicating its role in insect communication and mating behaviors. Additionally, studies on the biosynthesis pathways of these compounds provide insights into insect biology and pheromone production (Bestmann et al., 1993).

2. Biological Activity in Plant Extracts
Research on plant extracts has revealed that (Z)-3-dodecenoic acid and related compounds play a role in various biological activities. For instance, studies on Jerusalem artichoke tubers showed the transformation of dodecenoic acids into epoxydodecanoic acids, suggesting their involvement in plant biochemistry and potential applications in agriculture or medicine (Fahlstadius, 1991).

properties

Product Name

(Z)-3-dodecenoic acid

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(Z)-dodec-3-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h9-10H,2-8,11H2,1H3,(H,13,14)/b10-9-

InChI Key

XZJZNZATFHOMSJ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CC(=O)O

SMILES

CCCCCCCCC=CCC(=O)O

Canonical SMILES

CCCCCCCCC=CCC(=O)O

synonyms

(Z)-3-dodecenoic acid
3-dodecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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